N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a pyridine ring substituted with a carboxamide group and a methylsulfanyl group, along with a benzyl(methyl)amino propyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Formation of the Benzyl(methyl)amino Propyl Side Chain: This side chain can be synthesized separately and then attached to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Material Science: The compound’s unique chemical properties could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyl(methyl)amino group could facilitate binding to biological targets, while the methylsulfanyl group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide: shares similarities with other pyridine derivatives, such as:
Uniqueness
The unique combination of the benzyl(methyl)amino propyl side chain and the methylsulfanyl group distinguishes this compound from other similar compounds. This combination may confer unique biological activity or chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-21(14-15-8-4-3-5-9-15)13-7-12-19-17(22)16-10-6-11-20-18(16)23-2/h3-6,8-11H,7,12-14H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZWKYURTJPFNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=C(N=CC=C1)SC)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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